![molecular formula C10H9NO5 B13691593 2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13691593.png)
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one can be achieved through various methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired product in moderate to good yields.
Another method involves the use of dichloromethane as a methylene donor under catalyst-free conditions with potassium phosphate . This approach is advantageous due to its simplicity and the use of readily available reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and other substituted derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its antiplasmodial and cytotoxic properties.
Industry: Utilized in the development of insecticides, crop protection agents, and fungicides.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . Its antiplasmodial activity is attributed to its ability to disrupt the parasite’s metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxane: Another member of the benzo[d][1,3]dioxin family with applications in medicinal and agrochemical research.
4H-Benzo[d][1,3]oxazine: A related compound with biological activities and synthetic applications.
1,3-Oxathiine: Known for its use in the synthesis of insecticides and fungicides.
Uniqueness
2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one stands out due to its unique combination of a nitro group and a dioxinone core, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C10H9NO5 |
|---|---|
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
2,2-dimethyl-8-nitro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9NO5/c1-10(2)15-8-6(9(12)16-10)4-3-5-7(8)11(13)14/h3-5H,1-2H3 |
Clé InChI |
DQCQWSVWXUSHHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(C=CC=C2[N+](=O)[O-])C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


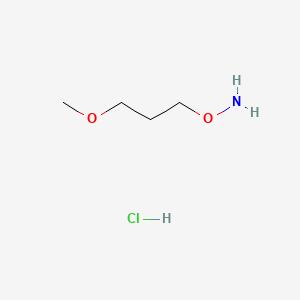
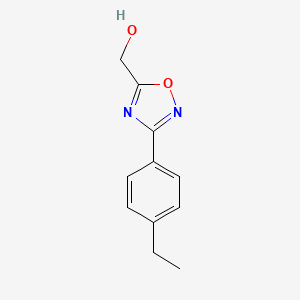
![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)

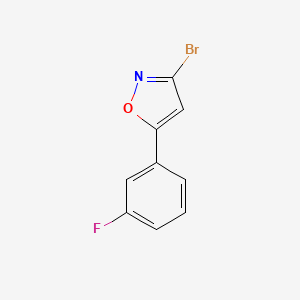



![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)

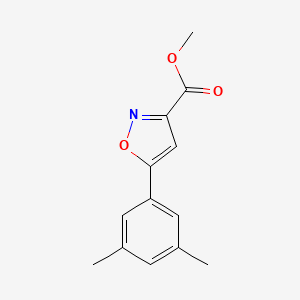
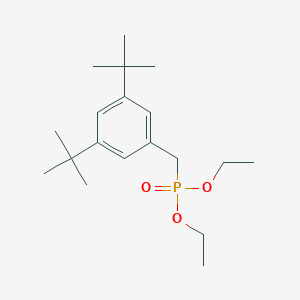
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)

